Cas no 2211-81-6 (4-Fluoroisobenzofuran-1(3H)-one)

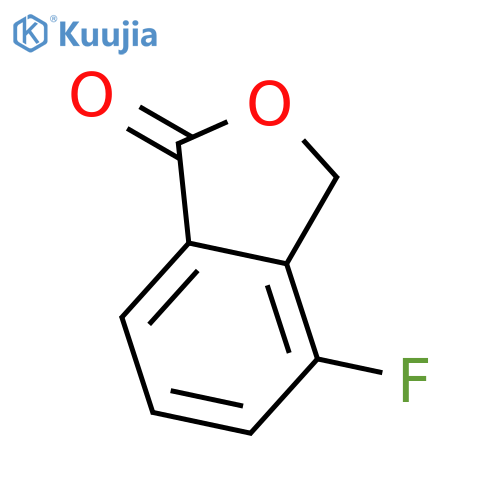

2211-81-6 structure

商品名:4-Fluoroisobenzofuran-1(3H)-one

4-Fluoroisobenzofuran-1(3H)-one 化学的及び物理的性質

名前と識別子

-

- 4-fluoro-1(3H)-Isobenzofuranone

- 4-Fluoroisobenzofuran-1(3H)-one

- CS-0171496

- AKOS022717057

- IQPUBERHUFXEHP-UHFFFAOYSA-N

- AS-43227

- 4-FLUORO-3H-2-BENZOFURAN-1-ONE

- MFCD15146042

- SCHEMBL856025

- 2211-81-6

- CAA21181

- 4-fluoro-1,3-dihydro-2-benzofuran-1-one

- 4-Fluorophthalide

- 4-fluoro-3H-isobenzofuran-1-one

- XH0764

-

- MDL: MFCD15146042

- インチ: InChI=1S/C8H5FO2/c9-7-3-1-2-5-6(7)4-11-8(5)10/h1-3H,4H2

- InChIKey: IQPUBERHUFXEHP-UHFFFAOYSA-N

- ほほえんだ: C1=CC2=C(COC2=O)C(=C1)F

計算された属性

- せいみつぶんしりょう: 152.02735756g/mol

- どういたいしつりょう: 152.02735756g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 0

- 複雑さ: 181

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 26.3Ų

4-Fluoroisobenzofuran-1(3H)-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F402418-10mg |

4-Fluoroisobenzofuran-1(3H)-one |

2211-81-6 | 10mg |

$ 50.00 | 2022-06-05 | ||

| Chemenu | CM279250-1g |

4-Fluoroisobenzofuran-1(3H)-one |

2211-81-6 | 95% | 1g |

$137 | 2024-07-18 | |

| A2B Chem LLC | AF35608-100mg |

4-Fluoroisobenzofuran-1(3h)-one |

2211-81-6 | 95% | 100mg |

$290.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1000190-5g |

4-fluoroisobenzofuran-1(3H)-one |

2211-81-6 | 95% | 5g |

$2100 | 2025-03-01 | |

| TRC | F402418-50mg |

4-Fluoroisobenzofuran-1(3H)-one |

2211-81-6 | 50mg |

$ 210.00 | 2022-06-05 | ||

| eNovation Chemicals LLC | Y1000190-1g |

4-fluoroisobenzofuran-1(3H)-one |

2211-81-6 | 95% | 1g |

$700 | 2024-08-02 | |

| Alichem | A019106583-1g |

4-Fluoroisobenzofuran-1(3H)-one |

2211-81-6 | 95% | 1g |

$615.94 | 2023-09-02 | |

| Chemenu | CM279250-5g |

4-Fluoroisobenzofuran-1(3H)-one |

2211-81-6 | 95% | 5g |

$472 | 2024-07-18 | |

| 1PlusChem | 1P00BHW8-250mg |

4-fluoroisobenzofuran-1(3H)-one |

2211-81-6 | 98% | 250mg |

$183.00 | 2025-02-25 | |

| TRC | F402418-100mg |

4-Fluoroisobenzofuran-1(3H)-one |

2211-81-6 | 100mg |

$ 295.00 | 2022-06-05 |

4-Fluoroisobenzofuran-1(3H)-one 関連文献

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

2211-81-6 (4-Fluoroisobenzofuran-1(3H)-one) 関連製品

- 197516-57-7(Methyl 2-fluoro-6-methylbenzoate)

- 90259-30-6(Ethyl 2-fluoro-6-methylbenzoate)

- 652-40-4(4,7-Difluoro-1,3-isobenzofurandione (Technical Grade, ~90%))

- 652-39-1(3-Fluorophthalic anhydride)

- 230301-81-2(methyl 3-fluoro-2-methylbenzoate)

- 652-12-0(Tetrafluorophthalic Anhydride)

- 114312-57-1(Ethyl 3-fluoro-2-methylbenzoate)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量